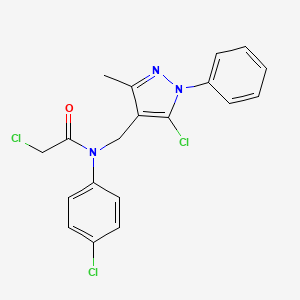
2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of multiple chloro substituents and a pyrazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Chlorination: Introduction of chloro groups can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetamide formation: The final step involves the reaction of the chlorinated pyrazole with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions could target the chloro substituents, potentially converting them to corresponding amines.
Substitution: Nucleophilic substitution reactions may occur at the chloro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chlorophenyl)-acetamide: Lacks the pyrazole ring.
N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-acetamide: Lacks the additional chloro substituents.
Uniqueness
The presence of multiple chloro substituents and the pyrazole ring in 2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H16Cl3N3O |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-chloro-N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H16Cl3N3O/c1-13-17(19(22)25(23-13)16-5-3-2-4-6-16)12-24(18(26)11-20)15-9-7-14(21)8-10-15/h2-10H,11-12H2,1H3 |
InChI Key |
SEBZYCZOQDPQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CN(C2=CC=C(C=C2)Cl)C(=O)CCl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















